molecular formula C22H27N3O4 B2760111 N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954071-81-9

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No. B2760111
CAS RN: 954071-81-9
M. Wt: 397.475
InChI Key: NYANPUFLTWRWJW-UHFFFAOYSA-N
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Description

“N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 3,4-dimethoxyphenyl and a 4-(pyrrolidin-1-yl)phenethyl group .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents: a 3-phenoxybenzenesulfonyl or a (3,4-dimethoxyphenyl)prop-2-enoly moiety .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and its substituents . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the pyrrolidine ring and its substituents . The pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrrolidine ring within this compound serves as a versatile scaffold for drug discovery. Medicinal chemists appreciate its unique features:

Antibacterial Agents

Researchers have investigated pyrrolidine derivatives for antibacterial activity. Structural variations impact efficacy:

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by varying the substituents on the pyrrolidine ring and exploring the resulting changes in biological activity .

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-10-7-17(15-20(19)29-2)24-22(27)21(26)23-12-11-16-5-8-18(9-6-16)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYANPUFLTWRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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